molecular formula C18H17Cl2N3O B2615221 3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one CAS No. 497060-99-8

3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one

Cat. No. B2615221
CAS RN: 497060-99-8
M. Wt: 362.25
InChI Key: LQAGXOCTMREKOO-FNORWQNLSA-N
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Description

3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one, also known as DCPP, is a novel synthetic compound with a wide range of potential applications in science and medicine. DCPP is a member of the piperazine family of compounds, which are known for their ability to act as ligands and complexes with other molecules. DCPP is a unique compound with an interesting chemical structure, and its potential applications are only beginning to be explored.

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis and characterization of a closely related compound, "5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one," highlighting its structural properties through spectral studies, single-crystal X-ray diffraction, and density functional theory (DFT) calculations. These findings contribute to understanding the molecular interactions and stability of such compounds in crystal form, emphasizing hydrogen bonding and π…π interactions for crystal stabilization (Şahin et al., 2012).

Antitumor Activity

  • Research on novel pyrimidinyl pyrazole derivatives, including structural variants of the compound of interest, explored optimization of phenylpiperazine moieties for enhanced antitumor activity. This optimization led to compounds with significantly potent cytotoxicity and antitumor activities in vitro and in vivo, contributing to the field of cancer therapy research (Naito et al., 2002).

Coordination Polymers

  • The compound's structural analogs have been utilized in the synthesis of coordination polymers with cadmium and zinc, highlighting the compound's utility in creating materials with luminescent properties. These materials, characterized by unique topologies and lattice structures, have potential applications in materials science and engineering (Farnum et al., 2011).

Biological Evaluation

  • Another study focused on the synthesis, crystal structure, and biological evaluation of a similar compound, "(E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one." This work delved into the compound's intermolecular interactions and evaluated its biological activity, contributing insights into the structural features critical for biological efficacy (Chen et al., 2021).

Anticonvulsant Activity

  • Investigations into pyrrolidine-2,5-dione derivatives, including those with structural similarities to the compound , revealed their potential as anticonvulsant agents. This research identified compounds with promising protective indices compared to known antiepileptic drugs, offering avenues for the development of new therapeutic agents (Rybka et al., 2017).

properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O/c19-15-6-4-14(13-16(15)20)5-7-18(24)23-11-9-22(10-12-23)17-3-1-2-8-21-17/h1-8,13H,9-12H2/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAGXOCTMREKOO-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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